1-Amino-4-chloropentan-2-one hydrochloride
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Overview
Description
1-Amino-4-chloropentan-2-one hydrochloride is a chemical compound with the molecular formula C₅H₁₁Cl₂NO and a molecular weight of 172.05 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Amino-4-chloropentan-2-one hydrochloride typically involves the reaction of 4-chloropentan-2-one with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve more advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-Amino-4-chloropentan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under suitable conditions.
Reduction: It can be reduced to form amines or alcohols, depending on the reagents and conditions used.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Amino-4-chloropentan-2-one hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-4-chloropentan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme structure. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
1-Amino-4-chloropentan-2-one hydrochloride can be compared with other similar compounds, such as:
1-Amino-4-bromopentan-2-one hydrochloride: Similar structure but with a bromine atom instead of chlorine.
1-Amino-4-fluoropentan-2-one hydrochloride: Similar structure but with a fluorine atom instead of chlorine.
1-Amino-4-iodopentan-2-one hydrochloride: Similar structure but with an iodine atom instead of chlorine.
The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, making it a valuable compound in various research fields .
Properties
IUPAC Name |
1-amino-4-chloropentan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO.ClH/c1-4(6)2-5(8)3-7;/h4H,2-3,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPIWPPWYFQJIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CN)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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